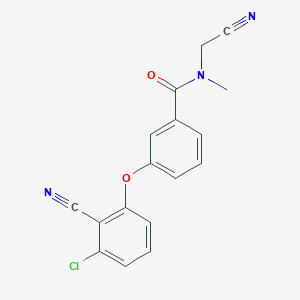

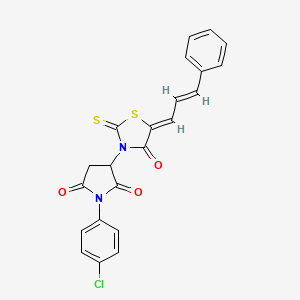

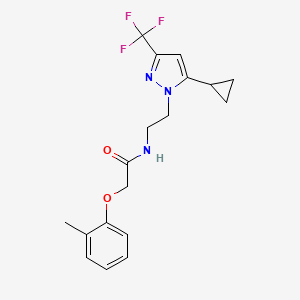

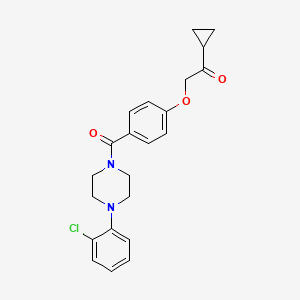

![molecular formula C18H19N3O5 B2667992 Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034231-75-7](/img/structure/B2667992.png)

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

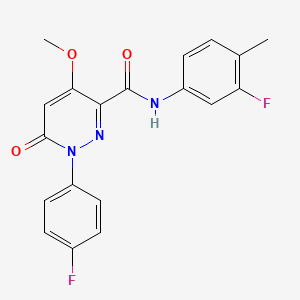

Descripción

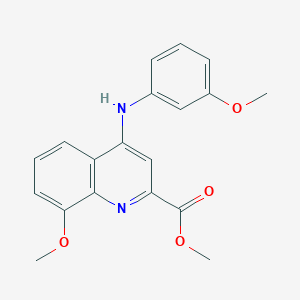

Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products and synthetic organic chemistry . This structural motif is present in a variety of compounds that possess important pharmaceutical and biological applications .

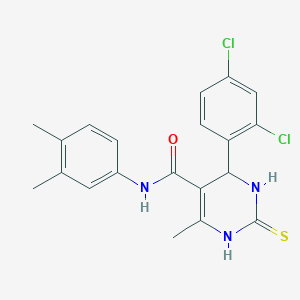

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane involved a reaction with NaHSe . In another study, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For instance, the thermal decomposition behavior of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was studied by thermogravimetric analysis .Aplicaciones Científicas De Investigación

Antimicrobial Activity

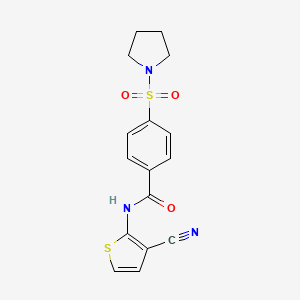

Research indicates that derivatives similar to Benzo[d][1,3]dioxol-5-yl compounds have been synthesized and evaluated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and found them to exhibit variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mandala et al. (2013) synthesized compounds related to the Benzo[d][1,3]dioxol-5-yl structure, demonstrating significant antibacterial and antifungal activities (Mandala et al., 2013).

Structural and Theoretical Studies

Karthik et al. (2021) conducted a detailed structural study of a compound with a similar structure, which included single crystal X-ray diffraction studies and theoretical calculations. They found that the structure was stable in a specific temperature range and identified reactive sites on the molecular surface (Karthik et al., 2021).

Application in Organic Synthesis

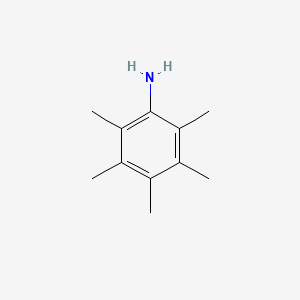

Compounds related to Benzo[d][1,3]dioxol-5-yl have been used in various organic synthesis processes. For example, Adam et al. (1995) described the oxidation of methoxy-substituted benzenes to p-benzoquinones, suggesting the potential use of similar compounds in organic synthesis reactions (Adam et al., 1995). Also, Singh et al. (2017) demonstrated the use of benzoxazoles derivative ligands in the synthesis of diverse benzoxazoles, indicating the versatility of similar compounds in synthesis applications (Singh et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown various biological activities. For example, organoselenium compounds have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators . In another study, certain compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to handle all chemicals with care. For instance, similar compounds may cause irritation to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures such as wearing protective gloves, eye protection, and respiratory protection should be taken .

Direcciones Futuras

The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-23-16-17(20-7-6-19-16)26-13-3-2-8-21(10-13)18(22)12-4-5-14-15(9-12)25-11-24-14/h4-7,9,13H,2-3,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIVYESEYDNXOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2667921.png)

![Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2667932.png)